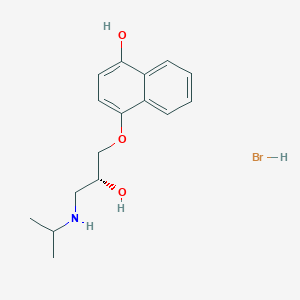
(R)-4-Hydroxy Propranolol Hydrobromide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
®-4-Hydroxy Propranolol Hydrobromide is a derivative of propranolol, a non-selective beta-adrenergic receptor antagonist. This compound is particularly interesting due to its enantiomeric form, which can exhibit different pharmacological properties compared to its racemic mixture. Propranolol itself is widely used in the treatment of cardiovascular diseases, anxiety, and other conditions.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ®-4-Hydroxy Propranolol Hydrobromide typically involves the resolution of racemic propranolol followed by selective hydroxylation. One common method involves the use of Candida antarctica Lipase B (CALB) for the kinetic resolution of propranolol precursors . This biocatalytic approach allows for the isolation of enantiomerically pure ®-propranolol, which can then be hydroxylated to form ®-4-Hydroxy Propranolol. The hydrobromide salt is formed by reacting the hydroxylated product with hydrobromic acid.
Industrial Production Methods
Industrial production of ®-4-Hydroxy Propranolol Hydrobromide often employs continuous flow synthesis techniques to enhance efficiency and yield . This method involves the reaction of epoxide intermediates with isopropylamine under controlled conditions, followed by hydroxylation and salt formation.
化学反応の分析
Types of Reactions
®-4-Hydroxy Propranolol Hydrobromide undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or other reduced derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce various alcohols.
科学的研究の応用
®-4-Hydroxy Propranolol Hydrobromide has a wide range of scientific research applications:
Chemistry: It is used as a chiral building block in the synthesis of other enantiomerically pure compounds.
Industry: It is used in the development of pharmaceuticals and as a reference standard in analytical chemistry.
作用機序
The mechanism of action of ®-4-Hydroxy Propranolol Hydrobromide involves its interaction with beta-adrenergic receptors. By blocking these receptors, the compound inhibits the effects of catecholamines such as adrenaline and noradrenaline . This results in decreased heart rate, reduced myocardial contractility, and lower blood pressure. Additionally, the compound can cross the blood-brain barrier, affecting central adrenergic activity and reducing symptoms of anxiety .
類似化合物との比較
Similar Compounds
Propranolol: The racemic mixture of propranolol is widely used in clinical practice.
Alprenolol: Another beta-blocker with similar pharmacological properties.
Pindolol: Known for its partial agonist activity at beta-adrenergic receptors.
Carazolol: A beta-blocker with high affinity for beta-adrenergic receptors.
Metoprolol: A selective beta-1 adrenergic receptor antagonist.
Uniqueness
®-4-Hydroxy Propranolol Hydrobromide is unique due to its enantiomeric purity and specific pharmacological profile. Unlike the racemic mixture, the ®-enantiomer exhibits distinct biological activities, making it valuable for targeted therapeutic applications .
特性
分子式 |
C16H22BrNO3 |
|---|---|
分子量 |
356.25 g/mol |
IUPAC名 |
4-[(2R)-2-hydroxy-3-(propan-2-ylamino)propoxy]naphthalen-1-ol;hydrobromide |
InChI |
InChI=1S/C16H21NO3.BrH/c1-11(2)17-9-12(18)10-20-16-8-7-15(19)13-5-3-4-6-14(13)16;/h3-8,11-12,17-19H,9-10H2,1-2H3;1H/t12-;/m1./s1 |
InChIキー |
LHTJAZGMMZLACD-UTONKHPSSA-N |
異性体SMILES |
CC(C)NC[C@H](COC1=CC=C(C2=CC=CC=C21)O)O.Br |
正規SMILES |
CC(C)NCC(COC1=CC=C(C2=CC=CC=C21)O)O.Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(1R)-2-azabicyclo[2.2.1]hept-5-en-3-one](/img/structure/B13717466.png)
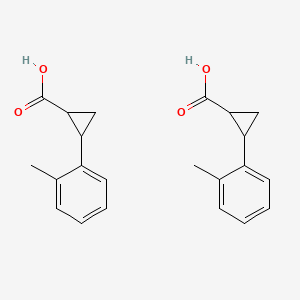
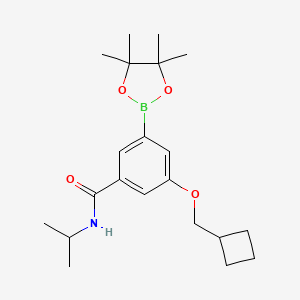
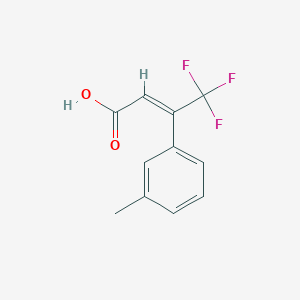
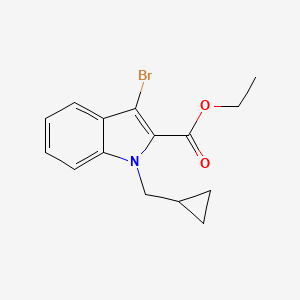
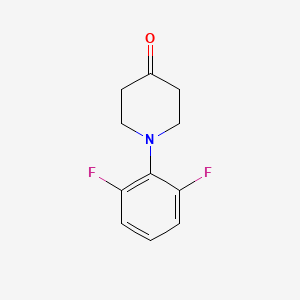
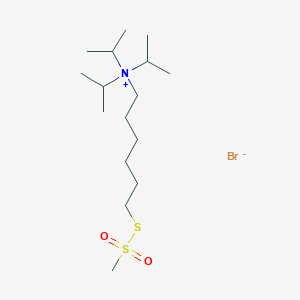
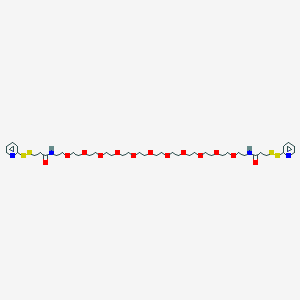
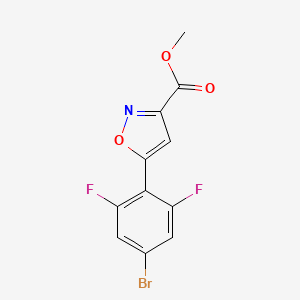
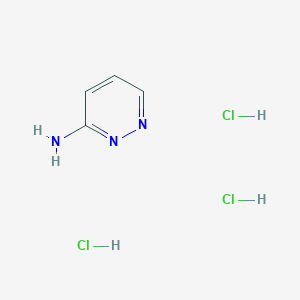
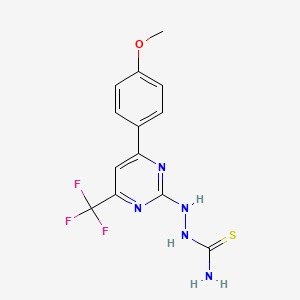

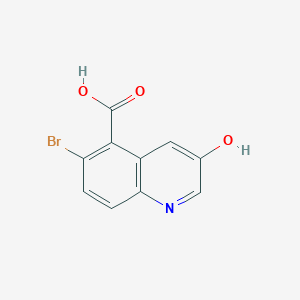
![[[2-[4-[(E)-2-(2,2-difluoro-12-thiophen-2-yl-3-aza-1-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-1(12),4,6,8,10-pentaen-4-yl)ethenyl]phenoxy]acetyl]amino]azanium;chloride](/img/structure/B13717564.png)
